5-Chloro-5-methylnonane
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Overview
Description
5-Chloro-5-methylnonane: is an organic compound with the molecular formula C₁₀H₂₁Cl and a molecular weight of 176.727 g/mol . It is a chlorinated alkane, characterized by the presence of a chlorine atom and a methyl group attached to the same carbon atom in a nonane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5-methylnonane typically involves the chlorination of 5-methylnonane. This can be achieved through the reaction of 5-methylnonane with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Often carried out in the absence of a solvent or in a non-polar solvent like hexane
Reaction Time: Several hours to ensure complete chlorination
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Chlorination Reactors: Large-scale reactors equipped with UV light sources or radical initiators
Continuous Flow Systems: To maintain a steady production rate
Purification Steps: Distillation or recrystallization to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-5-methylnonane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiols (RSH) in polar solvents like water or ethanol.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products:
Substitution: Corresponding alcohols, amines, or thioethers.
Elimination: Alkenes such as 5-methylnon-1-ene.
Oxidation: Alcohols or ketones depending on the oxidizing agent used.
Scientific Research Applications
5-Chloro-5-methylnonane finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-5-methylnonane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
5-Bromo-5-methylnonane: Similar structure but with a bromine atom instead of chlorine.
5-Iodo-5-methylnonane: Similar structure but with an iodine atom instead of chlorine.
5-Fluoro-5-methylnonane: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 5-Chloro-5-methylnonane is unique due to the specific reactivity of the chlorine atom, which is less reactive than bromine and iodine but more reactive than fluorine. This makes it a versatile compound for various chemical transformations while maintaining stability under certain conditions.
Properties
CAS No. |
67282-24-0 |
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Molecular Formula |
C10H21Cl |
Molecular Weight |
176.72 g/mol |
IUPAC Name |
5-chloro-5-methylnonane |
InChI |
InChI=1S/C10H21Cl/c1-4-6-8-10(3,11)9-7-5-2/h4-9H2,1-3H3 |
InChI Key |
FYIAPWZQRBQNSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CCCC)Cl |
Origin of Product |
United States |
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